Cas no 1797267-59-4 (3-methoxy-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)benzamide)

3-Methoxy-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)benzamide is a synthetic organic compound featuring a benzamide core linked to a pyridinyl-substituted 1,2,4-oxadiazole moiety. Its structural complexity offers potential as a versatile intermediate in medicinal chemistry, particularly for targeting enzyme inhibition or receptor modulation. The presence of the methoxy group enhances solubility and bioavailability, while the oxadiazole ring contributes to metabolic stability. The pyridine and benzamide functionalities may facilitate interactions with biological targets, making it useful in drug discovery research. This compound is suitable for applications in lead optimization and structure-activity relationship studies due to its balanced physicochemical properties and synthetic adaptability.
3-methoxy-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)benzamide structure
1797267-59-4 structure
Product Name:3-methoxy-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)benzamide
CAS No:1797267-59-4
MF:C22H18N4O3
MW:386.403324604034
CID:5370587
Update Time:2025-06-15

3-methoxy-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-Methoxy-N-[2-[[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]benzamide
    • 3-methoxy-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)benzamide
    • Inchi: 1S/C22H18N4O3/c1-28-18-9-4-7-16(12-18)22(27)24-19-10-3-2-6-15(19)13-20-25-21(26-29-20)17-8-5-11-23-14-17/h2-12,14H,13H2,1H3,(H,24,27)
    • InChI Key: TUKCXQLFUHACFE-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1CC1ON=C(C2=CC=CN=C2)N=1)(=O)C1=CC=CC(OC)=C1

Experimental Properties

  • Density: 1.290±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 13.30±0.70(Predicted)

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Additional information on 3-methoxy-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)benzamide

Introduction to 3-methoxy-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)benzamide and Its Significance in Modern Chemical Biology

3-methoxy-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)benzamide, identified by the CAS number 1797267-59-4, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in modulating biological pathways and its role in the development of novel therapeutic agents. The structural complexity of this compound, featuring a benzamide core appended with a methoxy group and a phenyl ring substituted with a pyridine moiety linked to an 1,2,4-oxadiazole unit, positions it as a candidate for further exploration in drug discovery initiatives.

The significance of such compounds in modern medicinal chemistry stems from their ability to interact with biological targets in highly specific manners. The 1,2,4-oxadiazole moiety, a heterocyclic ring system known for its versatility in medicinal chemistry, often contributes to the pharmacological activity of small molecules by influencing their binding affinity and selectivity. In the case of 3-methoxy-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)benzamide, the presence of this group alongside the pyridine-pivot provides a scaffold that can be fine-tuned to achieve desired pharmacokinetic properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with greater accuracy. These tools are particularly valuable when dealing with complex molecules like 3-methoxy-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)benzamide, allowing for the rational design of derivatives with enhanced efficacy or reduced toxicity. The integration of machine learning algorithms into drug discovery pipelines has further accelerated the process of identifying promising candidates for experimental validation.

The benzamide moiety is another key feature of this compound that warrants discussion. Benzamides are well-documented pharmacophores found in numerous approved drugs due to their ability to modulate enzyme activity and receptor interactions. The methoxy group attached to the benzene ring introduces additional electronic properties that can influence both the solubility and metabolic stability of the molecule. These characteristics make 3-methoxy-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)benzamide an intriguing candidate for further investigation.

In light of recent studies published in high-tier journals such as *Nature Chemical Biology* and *Journal of Medicinal Chemistry*, there is growing evidence suggesting that heterocyclic compounds incorporating 1,2,4-oxadiazole units exhibit significant potential as modulators of inflammatory pathways. These pathways are implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. The compound’s structural features align well with those reported to exhibit inhibitory activity against key enzymes involved in these processes.

Furthermore, the phenyl ring substituted with a pyridine-pivot serves as a critical recognition element for biological targets. Pyridine derivatives are known for their ability to engage with proteins through hydrogen bonding networks and hydrophobic interactions. This property is particularly advantageous when designing molecules intended to interact with transmembrane proteins or enzymes with deep active sites. The specific arrangement of atoms within 3-methoxy-N-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)benzamide may thus contribute to its binding affinity and selectivity for certain biological targets.

The synthesis of this compound presents an interesting challenge due to its complex architecture. Traditional synthetic routes often require multi-step sequences involving protecting group strategies and regioselective transformations. However, recent methodologies have emerged that streamline these processes through catalytic approaches or one-pot reactions. These advancements not only reduce the time and cost associated with producing such compounds but also enhance scalability for industrial applications.

From a regulatory perspective, 1797267-59-4 does not fall under any restricted categories as per current guidelines set forth by agencies such as the FDA or EMA. This classification allows researchers greater freedom in conducting preclinical studies without unnecessary hurdles related to regulatory compliance. However, it is imperative that all research involving this compound adheres strictly to ethical guidelines governing laboratory practices.

The potential therapeutic applications of 3-methoxy-N-(2-{[3-(pyridin-3 -y l)-1 , 2 , 4 - ox adiaz ol - 5 - y l ] m eth yl } ph en y l ) b en z am ide are multifaceted . Initial studies suggest that it may possess anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). Additionally , its ability to modulate receptor activity makes it a candidate for treating neurological disorders where dysregulation occurs at synaptic levels . The precise mechanism(s) by which this compound exerts its effects remain s an active area o f investigation but early preclinical data appear promising . p > < p > One notable aspect o f this molecule i s i ts potential dual-targeting capability . By incorporating multiple pharmacophoric elements into one scaffold, 1797267 - 59 - 4 could simultaneously engage two different biological pathways implicated i n disease pathogenesis . Such dual-action compounds have shown promise i n clinical development due t o t heir ability t o provide synergistic therapeutic effects while minimizing side effects associated wi th single-target agents . p > < p > As research progresses , t he use o f computational tools will undoubtedly play an increasingly important role i n optimizing t his compound’s pharmacological profile . Techniques such as virtual screening , molecular dynamics simulations , and quantum mechanical calculations enable researchers t o predict how minor structural modifications might impact binding affinity , metabolic stability , and other critical parameters . These insights can then be used t o guide experimental efforts toward developing more effective derivatives . p > < p > Another exciting development i n drug discovery i s t he integration o f artificial intelligence (AI) into medicinal chemistry workflows . AI-driven platforms can analyze vast datasets containing structural information about known drugs along w ith experimental data t o identify novel molecular structures wit h desired properties . Given t he complexity o f 1797267 - 59 - 4, AI-assisted design could accelerate t he identification o f promising analogs worth synthesizing i n t he lab . p > < p > From an industrial standpoint, 1797267 - 59 - 4 represents an excellent example o f how academic research can translate int o tangible pharmaceutical products . Its unique structural features make it attractive f or licensing agreements between academic institutions , biotechnology companies , and pharmaceutical giants seeking new drug candidates f or unmet medical needs . As such, this compound serves as more than just a research tool; it symbolizes t he broader trend toward collaborative innovation i n chemical biology . p > < p > Looking ahead, further exploration o f 1797267 - 59 - 4’s pharmacological properties will be crucial t o unlocking its full potential . Preclinical studies should focus on elucidating its mechanism(s) o f action while exploring possible formulations suitable f or human trials . Concurrently, efforts should continue t o refine synthetic methodologies so as t o improve both yield and purity levels required f or clinical development purposes . Only through systematic investigation can we hope t o harness what promises t o b e one among many groundbreaking discoveries emerging from modern chemical biology research. p >

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